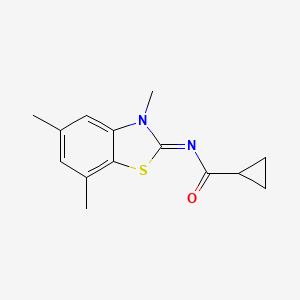

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

説明

N-(3,5,7-Trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a cyclopropane-containing benzothiazole derivative characterized by a fused benzothiazole ring system substituted with three methyl groups at positions 3, 5, and 5. The cyclopropane carboxamide moiety is linked to the benzothiazole core via an imine (-NH-) bond.

特性

IUPAC Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-8-6-9(2)12-11(7-8)16(3)14(18-12)15-13(17)10-4-5-10/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKJWZLYZJKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves the reaction of 3,5,7-trimethyl-1,3-benzothiazole-2-ylidene with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

化学反応の分析

Types of Reactions: N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Chemistry: In chemistry, N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is used in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various industrial processes.

作用機序

The mechanism by which N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

類似化合物との比較

The following analysis compares N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

A. N-(Thiazol-2-yl)cyclopropanecarboxamide (Compound A)

- Structure : Lacks the fused benzene ring and methyl substituents of the benzothiazole system.

- Synthesis: Prepared via condensation of cyclopropanecarboxylic acid with 2-aminothiazole .

- Properties : Lower molecular weight and reduced steric hindrance compared to the target compound. Theoretical studies indicate weaker π-conjugation due to the absence of the benzothiazole ring .

- Activity : Demonstrated moderate fungicidal activity in preliminary assays .

B. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (Compound B)

- Structure : Features a cyclopropene ring (unsaturated cyclopropane) and a bromophenyl group.

- Synthesis : Achieved via carbodiimide-mediated coupling of cyclopropene carboxylic acid with diethylamine (77% yield) .

- Properties : Higher lipophilicity due to the bromophenyl and diethylamide groups. The unsaturated cyclopropene ring enhances reactivity compared to the saturated cyclopropane in the target compound .

C. Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a,b)

- Structure: Incorporate a cyano group and a 5-methylfuran-2-yl substituent.

- Synthesis : Synthesized via condensation of thiouracil derivatives with aromatic aldehydes (yields: 57–68%) .

- Properties : Exhibit strong IR absorption at ~2,200 cm⁻¹ (C≡N) and melting points >200°C. The fused pyrimidine-thiazole system offers distinct electronic properties compared to the benzothiazole core in the target compound .

Physicochemical and Spectroscopic Comparison

生物活性

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves the reaction of 3,5,7-trimethylbenzothiazole with cyclopropanecarboxylic acid derivatives. The structural characterization can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide exhibit significant antitumor properties. For instance:

- In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives showed promising cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays. These values suggest a potent ability to inhibit tumor cell proliferation while maintaining lower toxicity levels against normal fibroblast cells (MRC-5) .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 1 | A549 | 2.12 ± 0.21 | 2D |

| Compound 1 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 1 | NCI-H358 | 0.85 ± 0.05 | 2D |

| Compound 2 | A549 | 6.75 ± 0.19 | 2D |

| Compound 2 | HCC827 | 6.26 ± 0.33 | 2D |

This data indicates that while some compounds may have high activity against cancer cells, they also exhibit moderate cytotoxicity against normal cells, necessitating further optimization for therapeutic use.

Antimicrobial Activity

In addition to antitumor effects, N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been evaluated for its antimicrobial properties. Compounds within this class have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

- Case Study A : A study involving a series of benzothiazole derivatives reported significant inhibition of tumor growth in xenograft models when treated with compounds similar to N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide.

- Case Study B : Research demonstrated that certain derivatives exhibited selective toxicity towards cancer cells over normal cells in animal models, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。